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Compound of Interest

Compound Name: 4-Butoxyaniline

CAS No.: 4344-55-2

Cat. No.: B1265475 Get Quote

Executive Summary & Scope
4-Butoxyaniline (CAS: 4344-55-2), also known as p-butoxyaniline or 4-aminophenyl butyl

ether, is a critical intermediate in the synthesis of liquid crystal displays (LCDs) and

pharmaceutical active ingredients.[1][2][3][4][5][6] Its structural integrity is defined by a para-

substituted benzene ring, an electron-donating amine group, and a butoxy ether chain.

This guide provides a definitive protocol for the spectral characterization of 4-Butoxyaniline.

Unlike generic database entries, this document focuses on the causality of spectral features—

explaining why signals appear where they do and how to use them for self-validating quality

control.

Sample Preparation & Methodology
Solvent Selection Strategy
For routine purity analysis, Chloroform-d (

) is the standard solvent due to its excellent solubility of the ether chain. However, DMSO-

is recommended for full structural characterization to resolve the exchangeable amine protons (

), which often broaden or disappear in

due to rapid exchange.
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Preparation Protocol (Standard 5mm Probe)
Mass: Weigh 10–15 mg of 4-Butoxyaniline.

Note: The compound is a low-melting solid (approx. 64°C) or viscous oil depending on

purity and ambient temperature. Handle with a glass pipette if liquid, or antistatic spatula if

solid.

Solvent Volume: Add 0.6 mL of

(containing 0.03% TMS).

Homogenization: Vortex for 10 seconds. Ensure no "schlieren" lines (density gradients)

remain, as these degrade shimming.

Filtration: If the solution is cloudy (indicating inorganic salts from reduction steps), filter

through a small plug of glass wool directly into the NMR tube.

1H NMR Spectral Analysis (400 MHz)
The Aromatic Region: The AA'XX' System
The aromatic region of 4-Butoxyaniline does not produce simple doublets. Because the

substituents (

and

) are different, the protons are chemically equivalent in pairs but magnetically inequivalent. This
creates an AA'XX' (or AA'BB') second-order spin system.

Observation: You will see two signal groups appearing as "roofed" doublets (leaning toward

each other).

Assignment Logic:

Ortho to Amine (

): The amine group is strongly shielding (resonance effect). These protons appear upfield.

Ortho to Ether (
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): The ether oxygen is also electron-donating but less shielding than the amine. These
protons appear downfield relative to

.

1H NMR Data Table ( )

Position

Chemical
Shift (

, ppm)

Multiplicity Integral
Coupling (

, Hz)

Structural
Assignment

Aromatic 6.72 – 6.78
Multiplet

(Apparent d)
2H ~8.8 (Ortho)

Ar-H (Ortho

to O-Bu)

Aromatic 6.60 – 6.65
Multiplet

(Apparent d)
2H ~8.8 (Ortho)

Ar-H (Ortho

to

)

Ether 3.88 – 3.92
Triplet (

)
2H 6.5

Amine 3.40 – 3.60

Broad Singlet

(

)

2H - (Variable)

Alkyl 1.70 – 1.78
Quintet (

)
2H 6.5, 7.4

Alkyl 1.42 – 1.52
Sextet (

)
2H 7.4

Methyl 0.94 – 0.98
Triplet (

)
3H 7.4

Note on Amine Shift: The
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shift is concentration-dependent. In dilute samples, it may shift upfield; in concentrated
samples (H-bonding), it shifts downfield.

13C NMR Spectral Analysis (100 MHz)
Carbon Backbone Verification
The 13C spectrum confirms the asymmetry of the benzene ring and the linearity of the butyl

chain.

Ipso Carbons: The carbons attached to the heteroatoms (

and

) are quaternary and will have significantly lower intensity than the

signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer
relaxation times (

).

13C NMR Data Table ( )
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Carbon Type
Shift (

, ppm)

Signal
Characteristics

Assignment Logic

Quaternary 152.5 Low Intensity
C-O (Ipso, Deshielded

by Oxygen)

Quaternary 139.8 Low Intensity
C-N (Ipso, Deshielded

by Nitrogen)

Aromatic CH 116.4 High Intensity
C-H (Ortho to

)

Aromatic CH 115.8 High Intensity C-H (Ortho to O-Bu)

Aliphatic 68.4 Medium Intensity (Deshielded)

Aliphatic 31.6 Medium Intensity

Aliphatic 19.4 Medium Intensity

Aliphatic 14.0 Medium Intensity

Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning signals in 4-Butoxyaniline,

moving from the most distinct features (Alkyl chain) to the most complex (Aromatic system).
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Start: Unknown Spectrum

1. Identify Alkyl Chain
Look for Triplet (~0.9 ppm) & Triplet (~3.9 ppm)

Are integrals 3:2:2:2?

No (Check Impurities)

2. Confirm Butoxy Group
Assign O-CH2, beta-CH2, gamma-CH2, CH3

Yes

3. Analyze Aromatic Region
(6.5 - 6.9 ppm)

Pattern: AA'XX' (2 sets of multiplets)?

4. Assign Substituents
Upfield Ar-H = Ortho to NH2

Downfield Ar-H = Ortho to O-Bu

Yes

5. Verify Amine
Broad singlet ~3.5 ppm (D2O exchangeable)

Structure Confirmed:
4-Butoxyaniline

Click to download full resolution via product page

Caption: Logical workflow for the stepwise assignment of 4-Butoxyaniline NMR signals.
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Quality Control & Impurity Profiling
In a drug development context, identifying the absence of precursors is as important as

identifying the product.

Common Impurities
1-Butoxy-4-nitrobenzene (Precursor):

Indicator: Look for aromatic signals shifted significantly downfield (~8.2 ppm) due to the

electron-withdrawing nitro group.

Mechanism: Incomplete reduction during synthesis.

p-Anisidine (Homolog):

Indicator: A sharp singlet at ~3.8 ppm (Methoxy) instead of the triplet/multiplet butyl

pattern.

Mechanism: Contamination of starting material (phenol vs. methoxyphenol).

Oxidation Products (Quinones):

Indicator: Darkening of sample color and new carbonyl peaks in 13C NMR (>180 ppm). 4-
Butoxyaniline is air-sensitive; samples should be prepared fresh.

Self-Validating Integral Check
To confirm purity >95%, perform the following calculation:

Theoretical:

Acceptance Criteria:

Deviation indicates solvent occlusion or overlapping impurity signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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